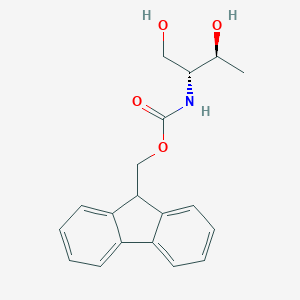

Fmoc-L-allo-threoninol

Descripción general

Descripción

Fmoc-L-allo-threoninol: is a derivative of threonine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect the amine group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-L-allo-threoninol can be synthesized through the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with d-threoninol . The reaction typically involves the use of a base such as sodium bicarbonate in an aqueous dioxane solution to facilitate the formation of the Fmoc-protected compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Análisis De Reacciones Químicas

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions, typically using piperidine (20–50% in dimethylformamide) or DBU (1,8-diazabicycloundec-7-ene). Deprotection generates dibenzofulvene as a byproduct, which can be monitored via UV absorbance at 301 nm . For Fmoc-L-allo-threoninol, this reaction liberates the primary amine for subsequent peptide coupling:Key Conditions :

Esterification and Acylation

The hydroxyl groups of this compound participate in esterification and acylation reactions. For example, the primary hydroxyl group reacts with activated carboxylic acids (e.g., Fmoc-OSu) to form stable esters :Synthesis Example :

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| D-Threoninol + Fmoc-OSu | Acetone/HO, 20°C, 12 h | 86% |

Bioconjugation Reactions

The hydroxyl and amine groups facilitate site-specific bioconjugation. For example, thiol-ene click chemistry modifies the hydroxyl group for biomolecule attachment :Ligation Efficiency :

| C-Terminal Residue | Ligation Time | Yield |

|---|---|---|

| Tyrosine | 1 h | 98% |

| Isoleucine | 2 h | 84% |

Diketopiperazine (DKP) Formation

During solid-phase synthesis, premature Fmoc deprotection can lead to DKP formation via intramolecular cyclization . This is suppressed by:

- Using Alloc-protected dipeptides (e.g., Alloc-Ala-allo-End-OH) .

- Limishing deprotection time to <10 minutes .

Epimerization

Epimerization at the β-carbon is minimized using low-temperature coupling and sterically hindered bases (e.g., collidine instead of DIEA) .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-L-allo-threoninol serves as a vital building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protective mechanism for amino groups, facilitating the sequential addition of amino acids without unwanted side reactions. This method has been extensively used to synthesize complex peptides with high purity and yield.

Case Study: Peptide Assembly

In a recent study, this compound was utilized to construct a peptide library aimed at identifying potential therapeutic agents for cancer treatment. The study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors compared to those synthesized with traditional threonine derivatives .

Drug Development

The compound plays a significant role in the pharmaceutical industry, particularly in the development of peptide-based drugs. Its structure allows researchers to modify biological pathways effectively, leading to the design of more potent therapeutic agents.

Case Study: Targeted Drug Design

Research involving this compound has led to the development of novel antibiotic compounds that target resistant strains of bacteria. The incorporation of this amino acid derivative into antibiotic peptides resulted in enhanced efficacy against Gram-positive pathogens, demonstrating its potential in combating antibiotic resistance .

Bioconjugation

This compound is employed in bioconjugation processes, which are essential for attaching peptides to other biomolecules such as proteins or nucleic acids. This application is crucial for developing targeted drug delivery systems.

Case Study: Targeted Delivery Systems

In an innovative approach, researchers used this compound to create bioconjugates that selectively deliver therapeutic agents to cancer cells. The study highlighted the effectiveness of these conjugates in reducing side effects while enhancing therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of Fmoc-L-allo-threoninol involves the protection of the amine group through the formation of a stable carbamate linkage with the Fmoc group. This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparación Con Compuestos Similares

Fmoc-L-threoninol: Similar to Fmoc-L-allo-threoninol but with a different stereochemistry.

Fmoc-L-serinol: Another Fmoc-protected amino alcohol used in peptide synthesis.

Fmoc-L-tyrosinol: Contains an aromatic ring in addition to the Fmoc group and hydroxyl functionality.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides. Its ability to form stable carbamate linkages and its ease of removal under basic conditions make it a valuable tool in peptide synthesis .

Actividad Biológica

Fmoc-L-allo-threoninol, a derivative of threonine, has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by the following chemical properties:

- Molecular Formula : C19H19NO5

- Molecular Weight : 341.36 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 596.5 °C at 760 mmHg

This compound is often used in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group, which allows for selective reactions without affecting other functional groups.

Synthesis

The synthesis of this compound typically involves:

- Protection of the hydroxyl groups using the Fmoc group.

- Coupling with other amino acids or derivatives through standard peptide coupling techniques.

- Deprotection to yield the final product.

The methods employed can vary, but common strategies include the use of coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of peptide bonds.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various threonine derivatives, including this compound. For instance, a study assessing the cytotoxic effects on Huh-7 cancer cells demonstrated that certain synthetic peptides derived from threonine exhibited low cytotoxicity (IC50 > 50 μM), indicating limited anticancer activity compared to established chemotherapeutics like 5-fluorouracil (IC50 = 15.3 μM) .

Table 1: Biological Activity Summary of Threonine Derivatives

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | >50 | |

| 5-Fluorouracil | Anticancer | 15.3 | |

| Compound from Zelkovamycin family | Antibacterial | 0.62 - 2.5 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with cellular pathways may involve modulation of protein synthesis and cellular signaling cascades relevant to cancer progression and microbial resistance.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-KPZWWZAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426524 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-03-9 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.